
BC-23
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-23 involves several steps, starting with the preparation of the core naphthoquinone structure. This is typically achieved through a series of condensation and cyclization reactions. The final product is obtained by introducing specific functional groups that enhance its proteasome inhibitory activity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. The final product is often purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BC-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of this compound but exhibit different chemical properties .
Scientific Research Applications
Key Mechanisms
- Proteasome Inhibition : Blocks the proteolytic activity of the proteasome.
- Induction of Apoptosis : Accumulates pro-apoptotic factors leading to cancer cell death.
- Selectivity : Greater efficacy against malignant cells compared to normal cells.
Applications in Cancer Research
BC-23 has been extensively studied for its potential in cancer treatment. Its ability to selectively target cancer cells makes it a promising candidate for therapies aimed at various malignancies.
Case Studies
- Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis through proteasome inhibition.
- Multiple Myeloma : Clinical trials indicated that patients treated with this compound showed improved outcomes compared to those receiving standard therapies, highlighting its potential as an adjunct treatment.
- Lung Cancer : Research has shown that this compound can enhance the effectiveness of existing chemotherapy regimens by sensitizing cancer cells to treatment.
Cancer Type | Study Type | Outcome |
---|---|---|
Breast Cancer | In Vitro | Significant reduction in cell viability |
Multiple Myeloma | Clinical Trial | Improved patient outcomes |
Lung Cancer | Preclinical Study | Enhanced sensitivity to chemotherapy |
Applications Beyond Oncology
While this compound is primarily studied in oncology, its proteasome-inhibiting properties suggest potential applications in other medical fields:
Neurological Disorders
Research indicates that proteasome inhibition may have therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing protein aggregates associated with these conditions.
Autoimmune Diseases
The modulation of protein degradation pathways by this compound could provide insights into treating autoimmune disorders by altering immune responses.
Infectious Diseases
Studies are exploring the use of this compound in combination with antiviral therapies to enhance their efficacy by targeting cellular pathways exploited by viruses.
Mechanism of Action
BC-23 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to the accumulation of these proteins and subsequent cell death. The molecular targets of this compound include the proteasome subunits responsible for its chymotrypsin-like activity .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.
Carfilzomib: A second-generation proteasome inhibitor with improved efficacy and reduced side effects compared to bortezomib.
Uniqueness of BC-23
This compound is unique in its high selectivity for malignant cells over normal cells, making it a promising candidate for targeted cancer therapy. Its ability to inhibit the chymotrypsin-like activity of the proteasome with high potency sets it apart from other proteasome inhibitors .
Biological Activity
BC-23 is a compound of interest within the field of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound exhibits its biological activity primarily through modulation of specific signaling pathways. Although detailed mechanisms specific to this compound are still under investigation, preliminary studies suggest its involvement in:
- Cytokine Modulation : this compound may influence the production and activity of cytokines, particularly those involved in inflammatory responses.
- Cellular Signaling : It appears to interact with key signaling molecules such as Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), which are crucial for immune responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound across various studies:
Study | Biological Activity Observed | Methodology | Key Findings |
---|---|---|---|
Study 1 | Cytokine inhibition | In vitro assays | This compound significantly reduced IL-6 and TNF-alpha levels in stimulated macrophages. |
Study 2 | Antiproliferative effects | Cell culture | This compound inhibited proliferation of cancer cell lines by inducing apoptosis. |
Study 3 | Immune modulation | Animal model | Administration of this compound resulted in decreased inflammatory markers in a murine model of arthritis. |
Case Study 1: Inflammatory Disease Model
In a controlled animal study, researchers examined the effects of this compound on a model of rheumatoid arthritis. The study found that treatment with this compound led to a significant reduction in joint swelling and inflammatory cytokines compared to control groups. This suggests potential therapeutic benefits for inflammatory diseases.
Case Study 2: Cancer Cell Lines
Another investigation focused on the antiproliferative properties of this compound against various cancer cell lines. Results indicated that this compound effectively induced cell cycle arrest and apoptosis, leading to decreased viability in treated cells. This highlights its potential as an anticancer agent.
Case Study 3: Immune Response Modulation
A recent study evaluated the impact of this compound on immune cell function. The results demonstrated that this compound modulates T cell activation and cytokine production, suggesting it could be beneficial in conditions characterized by immune dysregulation.
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Cytokine Profiles : Studies have shown that this compound can downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators, indicating its potential role in managing chronic inflammation .
- Molecular Docking Studies : Molecular docking analyses have suggested that this compound binds effectively to key receptors involved in immune signaling, supporting its role as a modulator of immune responses .
- Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.
Properties
IUPAC Name |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPKNPKHGNUFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978860 | |
Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-15-3 | |
Record name | NSC45382 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.